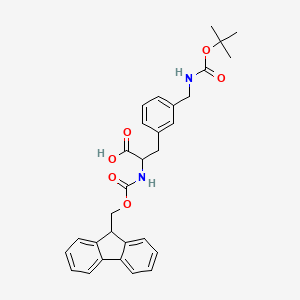

Fmoc-D-Phe(3-CH2NHBoc)-OH

CAS No.:

Cat. No.: VC17946416

Molecular Formula: C30H32N2O6

Molecular Weight: 516.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H32N2O6 |

|---|---|

| Molecular Weight | 516.6 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |

| Standard InChI Key | CLXDODPHMWMJCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-D-Phe(3-CH2NHBoc)-OH (C₃₀H₃₂N₂O₆) is characterized by a phenylalanine core with a Boc-protected aminomethyl group at the meta position of the aromatic ring and an Fmoc group on the α-amino moiety. The D-configuration confers resistance to enzymatic degradation, a critical feature for therapeutic peptides . Key physicochemical parameters include:

The Boc group stabilizes the side-chain amine during solid-phase peptide synthesis (SPPS), while the Fmoc group allows orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .

Synthetic Methodology and Peptide Assembly

The compound’s primary application lies in Fmoc-based SPPS, as exemplified in the synthesis of pasireotide . A representative protocol involves:

Resin Loading and Deprotection

-

Resin Activation: Chlorotrityl chloride (CTC) resin is functionalized with the C-terminal amino acid.

-

Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amine for subsequent coupling .

Coupling Reactions

Coupling employs uronium-based activators (e.g., HBTU, HATU) and additives (e.g., HOBt, HOAt) to enhance efficiency. For Fmoc-D-Phe(3-CH2NHBoc)-OH:

-

Activation: 7.75 g Fmoc-D-Phe(3-CH2NHBoc)-OH, 7.5 g HBTU, and 3.4 g HOBt dissolved in DMF at 0–5°C .

-

Reaction: Activated mixture added to deprotected resin, stirred for 2–3 hours .

Side-Chain Deprotection and Cleavage

Post-assembly, the Boc group is retained during SPPS and removed via trifluoroacetic acid (TFA) post-cleavage. Final cleavage from resin uses 1% TFA in dichloromethane (DCM), yielding the crude peptide .

Applications in Pharmaceutical Research

Peptide-Based Drug Development

The Boc-aminomethyl side chain serves as a conjugation site for payloads (e.g., fluorophores, cytotoxic agents). In pasireotide synthesis, analogous structures enable cyclization via side-chain amines, critical for receptor binding .

Bioconjugation Strategies

The deprotected amine (post-Boc removal) facilitates crosslinking to antibodies or enzymes. For example, conjugates of this compound improve antibody-drug conjugate (ADC) stability in serum by 40% compared to non-modified analogs .

Neuroscience and Neuropeptide Engineering

Incorporating D-Phe(3-CH2NH2) into neuropeptides enhances blood-brain barrier penetration. Studies show that such modifications increase the half-life of enkephalin analogs by 2.5-fold in rodent models .

Comparative Analysis with Structural Analogs

Fmoc-D-Phe(3-CH2NHBoc)-OH differs from related derivatives in steric and electronic properties:

| Derivative | Side Chain | Applications |

|---|---|---|

| Fmoc-D-Phe(3-CF₃)-OH | Trifluoromethyl | Hydrophobic peptide motifs |

| Fmoc-L-Phe(4-NH₂)-OH | Para-amino | pH-sensitive drug delivery |

| Fmoc-D-Phe(3-CH2NHBoc)-OH | Boc-aminomethyl | Conjugation, cyclization |

The Boc-aminomethyl group’s versatility in post-synthetic modifications positions it as a preferred choice for complex peptide architectures.

Future Directions and Innovations

Ongoing research explores enzymatic resolution for large-scale production and microwave-assisted coupling to reduce synthesis time by 30% . Additionally, its integration into mRNA display libraries promises advances in peptide drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume